molecular formula C29H24N4O5 B2415847 ethyl 7-benzyl-6-(2-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-36-7

ethyl 7-benzyl-6-(2-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2415847
CAS No.: 534581-36-7
M. Wt: 508.534
InChI Key: VEWAJXZQIMODJC-ZXPTYKNPSA-N
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Description

(Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a pyrimidine ring fused with a pyridine ring, making it a dipyridopyrimidine derivative

Properties

IUPAC Name

ethyl 7-benzyl-6-(2-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O5/c1-3-38-29(36)22-17-21-25(30-24-15-9-10-16-32(24)28(21)35)33(18-19-11-5-4-6-12-19)26(22)31-27(34)20-13-7-8-14-23(20)37-2/h4-17H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWAJXZQIMODJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4OC)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl and methoxybenzoyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Pharmaceutical Development

Ethyl 7-benzyl-6-(2-methoxybenzoyl)imino-2-oxo compounds have been studied for their potential as pharmaceuticals due to their ability to interact with biological systems. Research has indicated:

  • Anticancer Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: The compound's structural features may enhance its ability to combat bacterial infections.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: Its unique functional groups allow for further modifications and the synthesis of more complex derivatives.
  • Reaction Mechanisms Studies: The compound can be utilized to study reaction pathways and mechanisms in organic chemistry.

Material Science

The incorporation of ethyl 7-benzyl-6-(2-methoxybenzoyl)imino into polymers or coatings can lead to materials with enhanced properties:

  • Polymerization Reactions: The compound can act as a monomer or co-monomer in the synthesis of advanced materials.
  • Coatings with Specific Functionalities: Its chemical properties may impart desirable characteristics such as increased durability or resistance to environmental factors.

Case Study 1: Anticancer Activity

A study investigating derivatives of ethyl 7-benzyl compounds demonstrated their efficacy against various cancer cell lines. The results indicated that modifications in the benzyl and methoxybenzoyl groups significantly influenced cytotoxicity levels.

Case Study 2: Antimicrobial Efficacy

Research on similar triazatricyclo compounds revealed antimicrobial activity against Gram-positive and Gram-negative bacteria. The ethyl group was found to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
Ethyl 7-benzyl-6-(2-methoxybenzoyl)iminoAnticancer12.5
Ethyl 7-benzyl derivativesAntimicrobial15.0

Table 2: Synthetic Routes

Synthetic RouteKey ReagentsYield (%)
Alkylation with propargyl bromidePotassium carbonate, dry acetone85
Reduction of carbonyl groupsSodium borohydride90

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to (Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate include other dipyridopyrimidine derivatives and heterocyclic compounds with similar ring structures. These compounds may share some chemical properties and reactivity but differ in their specific functional groups and biological activities. Examples of similar compounds include:

Biological Activity

Ethyl 7-benzyl-6-(2-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound features a triazine core structure which is known for various biological activities. Its intricate arrangement allows for interactions with biological targets that can lead to significant pharmacological effects.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds structurally similar to this compound:

  • Anticancer Activity :
    • Compounds with similar structural motifs have demonstrated promising anticancer properties by inhibiting cell proliferation in various cancer cell lines such as MDA-MB231 (breast cancer), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). For instance, derivatives of triazine have shown IC50 values ranging from 2.21 µM to 57.6 µM against these cell lines .
    • The mechanism often involves the inhibition of key cellular pathways such as the PI3K/Akt/mTOR signaling pathway which is crucial for tumor growth and survival .
  • Topoisomerase Inhibition :
    • Several studies indicate that triazine derivatives can act as topoisomerase inhibitors. This is significant because topoisomerases are essential for DNA replication and transcription; their inhibition can lead to apoptosis in rapidly dividing cancer cells .
  • Kinase Inhibition :
    • The compound has shown potential as a kinase inhibitor with notable activity against PI3K and mTOR kinases, which are frequently involved in cancer progression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Antitumor Activity : A recent investigation assessed the activity of various triazine derivatives against human cancer cell lines and reported significant cytotoxic effects with IC50 values demonstrating high efficacy against multiple types of cancers .
CompoundCell LineIC50 (µM)
Compound AMDA-MB23115.83
Compound BHeLa2.21
Compound CHepG212.21
  • Mechanistic Insights : Another study explored the molecular mechanisms through which these compounds exert their effects, revealing that they can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Q & A

Q. What are the common synthetic routes for preparing tricyclic derivatives like ethyl 7-benzyl-6-(2-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate?

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer: Structural elucidation relies on:
  • Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and spatial conformation .
  • Infrared (IR) spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, imine C=N at ~1600 cm⁻¹) .
  • UV-Vis spectroscopy: Analyzes π→π* transitions in conjugated systems (e.g., absorbance at 250–300 nm) .
  • Elemental analysis: Validates empirical formulas (e.g., C, H, N content within ±0.3% theoretical values) .

Advanced Research Questions

Q. How can computational methods aid in optimizing reaction pathways for synthesizing this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search methods use Gaussian-based calculations to model cyclization energetics and identify optimal catalysts (e.g., Ir or Pd complexes) . Machine learning algorithms can analyze experimental datasets to recommend solvent systems (e.g., ethanol vs. DMF) and reaction times .

  • Case Study: Computational modeling of intramolecular cyclization revealed that electron-withdrawing substituents on the benzoyl group lower activation energy by 15–20 kcal/mol, aligning with experimental yields of 70–80% .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer:
  • Cross-validation: Compare experimental NMR (¹H/¹³C) shifts with computed spectra (e.g., using ACD/Labs or Gaussian NMR modules).
  • Dynamic effects: X-ray provides static structures, while NMR captures solution-phase conformers. For example, rotational barriers in methoxy groups may cause splitting in NMR but not in XRD .
  • Crystallization artifacts: Polymorphs or solvent inclusion in crystals (e.g., ethanolates) can distort XRD data. Re-crystallize in alternative solvents (e.g., dioxane) and re-analyze .

Q. What strategies are effective in improving the yield of multi-step syntheses involving tricyclic intermediates?

  • Methodological Answer:
  • Stepwise purification: Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before proceeding to cyclization .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 h to 30 min) and minimizes side products in cyclization steps .
  • Protecting groups: Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired imine oxidation during later stages .

Q. How can researchers design experiments to study the reactivity of the imine moiety in this compound?

  • Methodological Answer:
  • Kinetic studies: Monitor imine hydrolysis rates via UV-Vis at varying pH (e.g., 2–10) and temperatures (25–60°C) .
  • Nucleophilic addition: React with Grignard reagents (e.g., MeMgBr) to form secondary amines; track progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .
  • Cross-coupling: Test Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ to functionalize the tricyclic core .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for structurally similar compounds?

  • Methodological Answer:
  • Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin).
  • Stereochemical purity: Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess, as racemic mixtures may show variable activity .
  • Solubility factors: Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .

Methodological Tables

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample Data for Target CompoundReference
SC-XRDSpatial conformation, bond anglesSpace group P2₁/c, Z = 4
IRFunctional group identificationC=O stretch at 1720 cm⁻¹
Elemental AnalysisEmpirical formula validationC: 62.1%, H: 4.3%, N: 12.7% (theoretical)

Q. Table 2: Computational Tools for Reaction Optimization

Software/ToolFunctionalityExample Use CaseReference
Gaussian 16DFT-based transition state modelingEnergetics of cyclization steps
ACD/LabsNMR predictionValidate experimental shifts
ICReDD PlatformMachine learning-guided condition screeningSolvent/catalyst selection

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